molecular formula C14H13N3OS B2635131 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1208548-58-6

2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2635131
CAS No.: 1208548-58-6
M. Wt: 271.34
InChI Key: RFGZLHXLPVBBOI-UHFFFAOYSA-N
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Description

2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, which is a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the thiophene ring, potentially leading to dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the imidazo[1,2-a]pyridine core.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine-3-carboxamide: Lacks the thiophen-3-ylmethyl group, which may reduce its bioactivity.

    N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide: Lacks the methyl group, which can affect its chemical reactivity and biological properties.

    2-methyl-N-(phenylmethyl)imidazo[1,2-a]pyridine-3-carboxamide: Substitutes the thiophene ring with a phenyl group, altering its electronic properties and potential interactions.

Uniqueness

2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the methyl and thiophen-3-ylmethyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-13(17-6-3-2-4-12(17)16-10)14(18)15-8-11-5-7-19-9-11/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGZLHXLPVBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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